4,5-Dihydro-1H-imidazol-2-ylmethanamine
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Overview
Description
4,5-Dihydro-1H-imidazol-2-ylmethanamine is a heterocyclic organic compound that features an imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazol-2-ylmethanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. This process often requires the use of catalysts such as nickel to facilitate the cyclization reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-imidazol-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives .
Scientific Research Applications
4,5-Dihydro-1H-imidazol-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylmethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure but without the additional methanamine group.
2-Methylimidazole: Contains a methyl group at the 2-position, altering its chemical properties.
4,5-Dihydro-1H-imidazol-2-yl-phthalazine: A derivative with a phthalazine ring, used in medicinal chemistry.
Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
73706-73-7 |
---|---|
Molecular Formula |
C4H11Cl2N3 |
Molecular Weight |
172.05 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C4H9N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-3,5H2,(H,6,7);2*1H |
InChI Key |
YCOPLQDVWLWLIY-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CN |
Canonical SMILES |
C1CN=C(N1)CN.Cl.Cl |
73706-73-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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